
4-(Difluoromethyl)-3-nitroanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-3-nitroanisole is an organic compound that features a difluoromethyl group and a nitro group attached to an anisole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-nitroanisole typically involves the introduction of the difluoromethyl group and the nitro group onto an anisole ring. One common method is the difluoromethylation of a nitroanisole precursor. This can be achieved through various difluoromethylation reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors can be employed to optimize the reaction conditions and improve scalability .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-3-nitroanisole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group on the anisole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaI) or amines (e.g., NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-(Difluoromethyl)-3-aminoanisole.
Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.
科学研究应用
4-(Difluoromethyl)-3-nitroanisole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Difluoromethyl)-3-nitroanisole involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)-3-nitroanisole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-nitroanisole: Similar structure but with the nitro group in a different position on the anisole ring.
4-(Difluoromethyl)-3-nitrophenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(Difluoromethyl)-3-nitroanisole is unique due to the specific positioning of the difluoromethyl and nitro groups on the anisole ring.
属性
分子式 |
C8H7F2NO3 |
|---|---|
分子量 |
203.14 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-14-5-2-3-6(8(9)10)7(4-5)11(12)13/h2-4,8H,1H3 |
InChI 键 |
LHRSRHDVYFCMPL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)

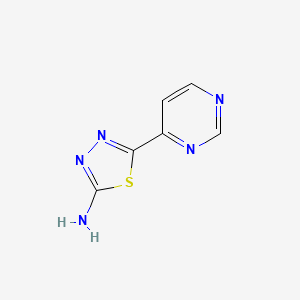
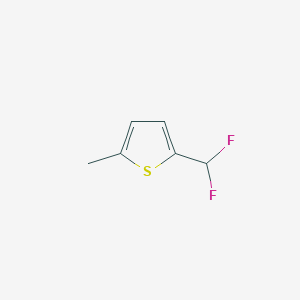
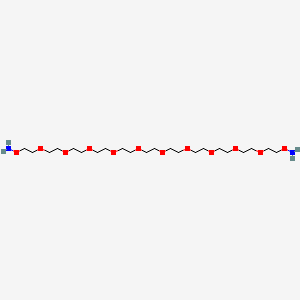
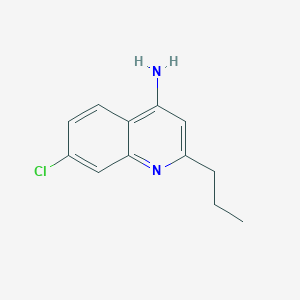
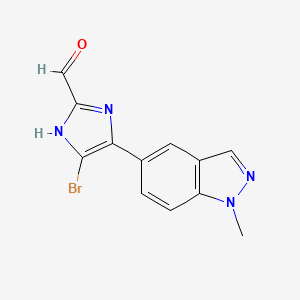
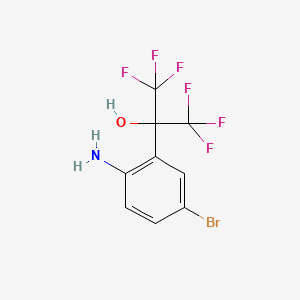





![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)
